2-azido-N-(5-chloro-2-methoxyphenyl)acetamide

Description

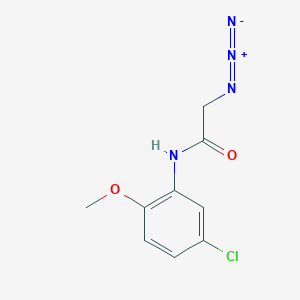

2-Azido-N-(5-chloro-2-methoxyphenyl)acetamide is an N-arylacetamide derivative featuring an azide (-N₃) group and a substituted phenyl ring (5-chloro-2-methoxy). This compound belongs to a broader class of acetamides known for their versatility in medicinal chemistry and organic synthesis. The azide group enables participation in click chemistry (e.g., Huisgen 1,3-dipolar cycloaddition), making it a precursor for triazole-based pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

2-azido-N-(5-chloro-2-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4O2/c1-16-8-3-2-6(10)4-7(8)13-9(15)5-12-14-11/h2-4H,5H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFGRVYJVALRJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide

- Reagents: 5-chloro-2-methoxyaniline (or substituted amine), chloroacetyl chloride, and a suitable solvent such as acetone.

- Procedure: The substituted amine (5 mmol, 1 equiv.) is dissolved in acetone, and chloroacetyl chloride (5 mmol, 1 equiv.) is added dropwise at room temperature with stirring. The reaction is typically allowed to proceed for 30–40 minutes.

- Workup: The reaction mixture is poured into crushed ice to precipitate the solid chloroacetamide intermediate. The solid is filtered, washed with water multiple times, and dried. This intermediate is used directly in the next step without further purification.

Conversion to this compound

- Reagents: Chloroacetamide intermediate, sodium azide (NaN3), and a polar aprotic solvent such as dimethylformamide (DMF).

- Procedure: The chloroacetamide (0.1 mmol, 1 equiv.) is dissolved in DMF, and sodium azide (0.3 mmol, 3 equiv.) is added. The mixture is stirred at room temperature for 24 hours.

- Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC).

- Workup: After completion, the reaction mixture is poured into crushed ice. The product is isolated by filtration and washed with water and hexane to remove impurities.

- Yield: This step typically affords the azidoacetamide in good yield with high purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chloroacetamide formation | 5-chloro-2-methoxyaniline, chloroacetyl chloride, acetone | 30-40 min | Room temperature | High | Dropwise addition of chloroacetyl chloride; ice quench |

| Azide substitution | Sodium azide (3 equiv.), DMF | 24 hours | Room temperature | Good | Stirring at RT; TLC monitoring; aqueous workup |

- The use of DMF is critical to dissolve both the chloroacetamide and sodium azide and to facilitate nucleophilic substitution.

- Room temperature conditions minimize side reactions and decomposition of the azido group.

- Excess sodium azide ensures complete conversion of the chloro group to the azido functionality.

Characterization Data

Typical characterization of the azidoacetamide includes:

- FT-IR Spectroscopy: Presence of the azido group is confirmed by a strong absorption band around 2100 cm⁻¹ corresponding to the -N=N=N- stretch.

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the aromatic protons and carbons of the 5-chloro-2-methoxyphenyl ring and the acetamide moiety.

- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of this compound.

- Elemental Analysis: Confirms the expected composition of carbon, hydrogen, nitrogen, chlorine, and oxygen.

Related Synthetic Approaches and Applications

- The azidoacetamide intermediate is a key precursor in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling the synthesis of 1,2,3-triazole derivatives with potential pharmaceutical applications.

- Variations of the method allow for the introduction of different substituents on the aromatic ring or modifications of the acetamide chain to tailor biological activity.

- The mild reaction conditions and straightforward workup make this preparation method suitable for scale-up and combinatorial synthesis.

Summary Table of Preparation Methods

| Stage | Key Reagents | Solvent | Temperature | Duration | Product | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Chloroacetamide formation | 5-chloro-2-methoxyaniline, chloroacetyl chloride | Acetone | RT | 30-40 min | 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide | High | Ice quench, filtration, washing |

| Azide substitution | Sodium azide (3 equiv.) | DMF | RT | 24 h | This compound | Good | TLC monitoring, aqueous workup |

Chemical Reactions Analysis

Types of Reactions

2-azido-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Common Reagents and Conditions

Substitution: Copper(I) catalysts are commonly used in click chemistry reactions involving azides.

Reduction: Palladium on carbon (Pd/C) is a typical catalyst for the reduction of azides.

Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize methoxy groups.

Major Products

Triazoles: Formed from the reaction of the azide group with alkynes.

Amines: Resulting from the reduction of the azide group.

Phenols: Produced by the oxidation of the methoxy group.

Scientific Research Applications

2-azido-N-(5-chloro-2-methoxyphenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.

Materials Science: The azide group allows for the incorporation of this compound into polymers and other materials through click chemistry.

Biological Studies: It can be used to study the effects of azide-containing compounds on biological systems, including their potential as antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-azido-N-(5-chloro-2-methoxyphenyl)acetamide largely depends on its chemical reactivity. The azide group can undergo cycloaddition reactions, forming triazoles that can interact with biological targets. The chloro and methoxy groups can also influence the compound’s binding affinity and specificity towards molecular targets, such as enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Related Acetamides

Substituent Effects on Reactivity and Properties

The table below compares key structural and functional attributes of 2-azido-N-(5-chloro-2-methoxyphenyl)acetamide with analogs:

Key Observations:

- Electron-Withdrawing vs.

- Crystallinity : Unlike the 4-methylphenyl analog, which forms three independent molecules in its crystal lattice, the chloro-methoxy substitution may favor tighter packing due to hydrogen bonding with the methoxy oxygen .

- Biological Relevance : Dichloro-substituted analogs (e.g., 3,4-dichlorophenyl) show enhanced antibacterial activity, suggesting that halogen positioning impacts bioactivity .

Theoretical and Experimental Data

- Bond Angles and Distances : For 2-azido-N-(4-methylphenyl)acetamide, bond angles around the azide moiety (e.g., N-N-N ≈ 171.4°) and acetamide carbonyl (C=O ≈ 1.22 Å) are critical for reactivity . The chloro-methoxy analog may exhibit slight deviations due to steric and electronic effects.

- HOMO-LUMO Analysis : Theoretical studies on chloro-substituted acetamides (e.g., N-chlorophenyl derivatives) suggest that electron-withdrawing groups lower LUMO energy, enhancing electrophilicity .

Medicinal Chemistry

- Antibacterial Agents : Triazole-acetamide hybrids derived from azido precursors show potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .

- Click Chemistry : The azide group in the target compound enables efficient synthesis of triazole-linked conjugates, useful in drug delivery systems .

Material Science

- Crystallinity : Methoxy and chloro substituents improve crystal lattice stability, aiding in X-ray diffraction studies for structure-activity relationship (SAR) analysis .

Biological Activity

2-Azido-N-(5-chloro-2-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on its biological activity, mechanisms of action, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of an azide group, along with the chloro and methoxy substituents on the phenyl ring, contributes to its unique reactivity and biological profile.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The azide group can undergo various reactions, including reduction to amines or cycloaddition reactions, which may lead to the formation of reactive intermediates capable of interacting with cellular macromolecules such as DNA and proteins. This can result in modulation of critical biological pathways, including apoptosis and cell proliferation.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds, indicating that modifications to the phenyl ring can enhance activity against various pathogens. For instance, compounds with similar structures have shown promising results against Gram-positive and Gram-negative bacteria.

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | < 50 µM |

| Similar Compounds | E. coli | 20–40 µM |

These results suggest that structural components such as the azide group and halogen substitutions are crucial for antimicrobial efficacy.

Anticancer Activity

Research has demonstrated that related azido compounds exhibit significant anticancer activity. For example, studies have shown that certain derivatives can induce cytotoxic effects in various cancer cell lines through mechanisms such as DNA damage and apoptosis induction.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 (Colorectal) | 15–30 |

| Related Compounds | MCF-7 (Breast) | < 10 |

The presence of electron-withdrawing groups like chlorine enhances the compound's ability to interact with cellular targets, leading to increased cytotoxicity.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of azido compounds. The following points summarize key findings:

- Substituent Effects : The presence of electron-withdrawing groups (e.g., chloro) increases binding affinity to target proteins.

- Azide Group : The azide functionality can be transformed into more reactive species, enhancing biological interactions.

- Methoxy Group : The methoxy substitution plays a role in modulating lipophilicity and bioavailability.

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of azido derivatives against MRSA and found that modifications at the para position significantly improved antibacterial activity compared to standard antibiotics.

- Anticancer Mechanisms : In vitro studies on HCT116 cells showed that treatment with this compound led to increased levels of reactive oxygen species (ROS), resulting in apoptosis.

Q & A

Basic: What are the optimal synthetic routes for 2-azido-N-(5-chloro-2-methoxyphenyl)acetamide, and how can reaction conditions be monitored for yield optimization?

The synthesis typically involves nucleophilic substitution of 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide with sodium azide (NaN₃). A refluxed toluene:water (8:2) system is commonly employed, with reaction progress tracked via TLC using hexane:ethyl acetate (9:1) as the mobile phase . Post-reaction, solvent removal under reduced pressure and crystallization (e.g., ethanol) yield the product. For optimization, variables include:

- Reaction time : 5–7 hours (prolonged times may risk azide decomposition).

- Stoichiometry : NaN₃ in excess (1.5 equivalents) to drive completion.

- Temperature : Reflux conditions (≈110°C for toluene) ensure kinetic favorability.

Monitoring via TLC ensures minimal byproduct formation. Yield improvements can be achieved by iterative adjustments to solvent polarity and catalyst screening (e.g., phase-transfer catalysts) .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features indicate successful synthesis?

Key techniques include:

- IR Spectroscopy : Confirm azide (-N₃) stretch at ≈2100 cm⁻¹ and amide C=O at ≈1660 cm⁻¹ .

- ¹H/¹³C NMR :

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matching theoretical mass (e.g., calculated for C₉H₈ClN₅O₂: 265.03 g/mol).

- X-ray Crystallography : Resolves molecular geometry, e.g., dihedral angles between aryl and acetamide planes (≈5–15° tilt observed in analogs) .

Advanced: How can X-ray crystallography and SHELX software elucidate the molecular structure and intermolecular interactions of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELX suite (e.g., SHELXL for refinement) provides:

- Unit cell parameters : Monoclinic systems (e.g., P21/n) with dimensions a ≈5.0 Å, b ≈21.1 Å, c ≈9.3 Å, β ≈95° in analogs .

- Hydrogen bonding : Intermolecular N–H⋯O and C–H⋯O interactions stabilize crystal packing. For example, N2–H2A⋯O3 chains parallel to (10-1) planes .

- Torsional angles : Azide group orientation (C–N₃–N₂–N₁ ≈72°) impacts reactivity in click chemistry . SHELXPRO interfaces with diffraction data (e.g., Bruker APEX-II) to refine thermal displacement parameters and occupancy factors .

Advanced: What strategies resolve contradictions in reported synthetic protocols for azido-acetamides, such as solvent systems and reaction times?

Discrepancies arise in solvent choice (toluene vs. ethanol/water) and reaction duration (5–24 hours). Resolution strategies:

- Solvent screening : Polar aprotic solvents (DMF) may accelerate NaN₃ substitution but require post-reaction purification.

- Kinetic studies : Time-course TLC or in-situ IR monitors azide formation. For example, ethanol/water at 80°C for 24 hours maximizes crystallinity in analogs , while toluene reduces side reactions .

- Computational modeling : DFT calculations (e.g., Gaussian) predict activation barriers to identify optimal conditions .

Basic: What preliminary assays evaluate the bioactivity of this compound, and which structural features suggest potential therapeutic applications?

Initial screens include:

- Antimicrobial assays : Disk diffusion against Gram± bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Lipoxygenase/cyclooxygenase assays (IC₅₀ determination) via UV-Vis spectroscopy .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Structural predictors of activity: - Chlorophenyl group : Enhances lipophilicity and membrane penetration.

- Azide moiety : Enables Huisgen cycloaddition for targeted prodrug synthesis .

Advanced: How does the electronic nature of substituents affect the stability and reactivity of this compound in click chemistry applications?

- Electron-withdrawing groups (Cl, OCH₃) : Stabilize the azide via resonance, reducing unintended decomposition.

- Steric effects : Ortho-methoxy group hinders azide rotation, favoring linear geometry for CuAAC (copper-catalyzed azide-alkyne cycloaddition).

- Computational insights : HOMO-LUMO gaps (≈5 eV in analogs) correlate with reactivity; lower gaps favor faster cycloaddition . Reaction kinetics can be probed via stopped-flow spectroscopy with model alkynes (e.g., phenylacetylene) .

Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how can twinning or disorder be addressed?

- Twinning : Common in monoclinic systems; resolved via CELL_NOW (Bruker) or TWINABS .

- Disordered solvent/moieties : Apply SHELXL restraints (e.g., SIMU, DELU) to refine occupancy.

- High-resolution data : Synchrotron radiation (λ ≈0.7 Å) improves anomalous scattering for azide-heavy atom phasing .

Basic: How can researchers validate the purity of this compound, and what analytical thresholds are acceptable for publication?

- HPLC : Purity ≥95% (C18 column, acetonitrile/water gradient).

- Elemental analysis : %C, %H, %N within ±0.4% of theoretical values.

- Melting point : Sharp range (≤2°C) indicates homogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.